molecular formula C15H13ClO2 B1609007 2-Chloro-4'-ethoxybenzophenone CAS No. 525561-43-7

2-Chloro-4'-ethoxybenzophenone

Cat. No. B1609007
M. Wt: 260.71 g/mol
InChI Key: QCHLFZYUTATZMU-UHFFFAOYSA-N
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Description

2-Chloro-4’-ethoxybenzophenone is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.72 . The IUPAC name for this compound is (2-chlorophenyl)(4-ethoxyphenyl)methanone .


Synthesis Analysis

The synthesis of 2-Chloro-4’-ethoxybenzophenone or similar compounds often involves Friedel Crafts acylation . A preparation method of a similar compound, 5-bromo-2-chloro-4’-ethoxybenzophenone, involves direct refluxing of 5-bromo-2-chlorobenzoic acid and thionyl chloride under the catalysis of DMF without a solvent .


Molecular Structure Analysis

The InChI code for 2-Chloro-4’-ethoxybenzophenone is 1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-4’-ethoxybenzophenone has a molecular weight of 260.72 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Use in Organic Chemistry

  • Summary of Application : 2-Chloro-4’-ethoxybenzophenone is used as a reagent in organic chemistry .
  • Methods of Application : The specific methods of application can vary depending on the reaction. Typically, it might be used in a reaction involving a catalyst or in a solvent at a specific temperature .
  • Results or Outcomes : The outcomes can vary widely depending on the specific reaction. In general, the use of this compound can facilitate the synthesis of various organic compounds .

Use in Spectroscopy Studies

  • Summary of Application : This compound has been used in spectroscopy studies at Oregon State University .
  • Results or Outcomes : The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry. There were 1D and 2D H NMR experiments conducted, and they were both presented along with a labeled drawing of the compound with all H’s and C’s identified, verifying the structure of the compound .

Synthesis of Dapagliflozin Metabolites

  • Summary of Application : 2-Chloro-4’-ethoxybenzophenone is used in the synthesis of metabolites of dapagliflozin, an SGLT2 inhibitor used for the treatment of type-2 diabetes .
  • Methods of Application : The compound is used in the synthesis of three metabolites of dapagliflozin: benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . For example, a solution of 5-bromo-2-chloro-4’-ethoxybenzophenone was stirred in MeOH, to which PTSA was added. Then, trimethylorthoformate was added portion-wise over 20 minutes. The mixture was warmed and stirred at a gentle reflux for 24 hours .
  • Results or Outcomes : The synthesis resulted in the successful production of the three metabolites of dapagliflozin .

Commercial Availability

  • Summary of Application : 2-Chloro-4’-ethoxybenzophenone is commercially available and can be purchased for experimental or research use .
  • Methods of Application : The specific methods of application can vary depending on the experiment or research goals .
  • Results or Outcomes : The outcomes can vary widely depending on the specific experiment or research goals .

Use in the Preparation of Other Compounds

  • Summary of Application : 2-Chloro-4’-ethoxybenzophenone can be used in the preparation of other compounds .
  • Methods of Application : The specific methods of application can vary depending on the compound being synthesized .
  • Results or Outcomes : The outcomes can vary widely depending on the specific synthesis .

Commercially Available for Research

  • Summary of Application : 2-Chloro-4’-ethoxybenzophenone is commercially available and can be purchased for experimental or research use .
  • Methods of Application : The specific methods of application can vary depending on the experiment or research goals .
  • Results or Outcomes : The outcomes can vary widely depending on the specific experiment or research goals .

Future Directions

2-Chloro-4’-ethoxybenzophenone could potentially be used in the synthesis of metabolites of dapagliflozin, an SGLT2 inhibitor used for the treatment of type-2 diabetes . The contribution of pharmacologically active metabolites in drug discovery and development is significant .

properties

IUPAC Name

(2-chlorophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHLFZYUTATZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393623
Record name 2-CHLORO-4'-ETHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-ethoxybenzophenone

CAS RN

525561-43-7
Record name 2-CHLORO-4'-ETHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Karumanchi, SK Natarajan, R Chavakula… - Journal of Chemical …, 2020 - Springer
… The synthesis of oxo dapagliflozin (3) was initiated with 5-bromo-2-chloro-4′-ethoxybenzophenone (8).8 The reaction of 5-bromo-2-chloro-4′-ethoxybenzophenone (8) with …
Number of citations: 5 link.springer.com
Z Li, X Xu, L Deng, R Liao, R Liang, B Zhang… - Bioorganic & Medicinal …, 2018 - Elsevier
… Filtration, concentration under reduced pressure and recrystallization twice from absolute EtOH yielded 5-bromo-2-chloro-4′-ethoxybenzophenone 4a (11.6 g, 80%) as a white solid. …
Number of citations: 11 www.sciencedirect.com
J Calado - IDrugs, 2009 - researchgate.net
… The starting benzophenone derivative, 5-bromo-2-chloro-4'ethoxybenzophenone, was prepared via Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride under …
Number of citations: 24 www.researchgate.net

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